molecular formula C18H19NO3 B241175 4,7-dimethyl-2-(1-phenylethyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione

4,7-dimethyl-2-(1-phenylethyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione

Cat. No. B241175
M. Wt: 297.3 g/mol
InChI Key: VBFMYOCTVDGISC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,7-dimethyl-2-(1-phenylethyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione is a chemical compound that has potential applications in scientific research. This compound is also known as epimedin C and belongs to the class of compounds known as flavonoids. It has been found to have a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Mechanism of Action

The mechanism of action of 4,7-dimethyl-2-(1-phenylethyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 4,7-dimethyl-2-(1-phenylethyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione has a wide range of biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory properties, which may help to protect against oxidative stress and inflammation. It has also been found to have neuroprotective effects, which may help to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4,7-dimethyl-2-(1-phenylethyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione in lab experiments is its potential as an anticancer agent. However, there are also some limitations to its use. For example, the compound may have low solubility in water, which can make it difficult to use in certain types of experiments.

Future Directions

There are many potential future directions for research on 4,7-dimethyl-2-(1-phenylethyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione. One area of research could be to further investigate its potential as an anticancer agent and to determine the optimal dosage and administration methods. Another area of research could be to investigate its potential as a neuroprotective agent and to determine its effects on neurodegenerative diseases. Additionally, research could be conducted to explore its potential as an anti-inflammatory agent and to determine its effects on various inflammatory diseases.

Synthesis Methods

The synthesis of 4,7-dimethyl-2-(1-phenylethyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione can be achieved through several methods. One of the most commonly used methods is the total synthesis method which involves the use of various chemical reagents and catalysts. Another method is the semi-synthesis method which involves the modification of natural compounds to produce the desired compound.

Scientific Research Applications

4,7-dimethyl-2-(1-phenylethyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its potential as an anticancer agent. Studies have shown that this compound has the ability to inhibit the growth of cancer cells and induce apoptosis.

properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

4,7-dimethyl-2-(1-phenylethyl)-3a,7a-dihydro-octahydro-1H-4,7-epoxyisoindole-1,3-dione

InChI

InChI=1S/C18H19NO3/c1-11(12-7-5-4-6-8-12)19-15(20)13-14(16(19)21)18(3)10-9-17(13,2)22-18/h4-11,13-14H,1-3H3

InChI Key

VBFMYOCTVDGISC-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)N2C(=O)C3C(C2=O)C4(C=CC3(O4)C)C

Canonical SMILES

CC(C1=CC=CC=C1)N2C(=O)C3C(C2=O)C4(C=CC3(O4)C)C

Origin of Product

United States

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